Lipophilicity (LogP) Advantage of the Dipropyl Acetal Over Dimethyl and Diethyl Analogs
1,1'-((2-Bromoethylidene)bis(oxy))bispropane exhibits a LogP of 2.76, which is approximately 1.76 log units higher than bromoacetaldehyde dimethyl acetal (LogP 1.00–1.11) and approximately 0.5–0.98 log units higher than the diethyl analog (LogP 1.78–2.18) [1][2]. This represents a roughly 50- to 60-fold greater partition into octanol over water compared to the dimethyl analog, indicating significantly enhanced lipophilicity that can be exploited in non-aqueous reaction media or liquid-liquid extraction protocols.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.76 (SIELC reported value) |
| Comparator Or Baseline | Bromoacetaldehyde dimethyl acetal: LogP = 1.00–1.11 (Molbase, multiple sources); Bromoacetaldehyde diethyl acetal: LogP = 1.78–2.18 (BOC Sciences, Molbase, multiple sources) |
| Quantified Difference | ΔLogP ≈ +1.65 to +1.76 vs. dimethyl acetal; ΔLogP ≈ +0.58 to +0.98 vs. diethyl acetal |
| Conditions | Computed/predicted LogP values from authoritative chemical databases (SIELC, Molbase, BOC Sciences) |
Why This Matters
Higher LogP enables more efficient extraction into organic phases during workup, potentially improving isolated yields in reactions where the product must be separated from aqueous byproducts.
- [1] SIELC. 1,1'-((2-Bromoethylidene)bis(oxy))bispropane — HPLC Separation and LogP Data. LogP: 2.76. View Source
- [2] Molbase. BROMOACETALDEHYDE DIMETHYL ACETAL (CAS 7252-83-7). LogP: 1.0002. View Source
